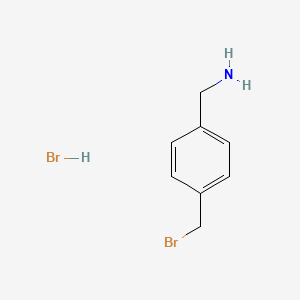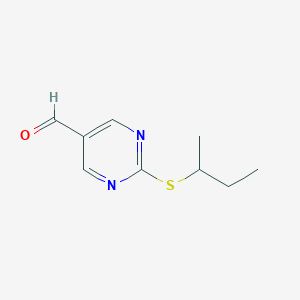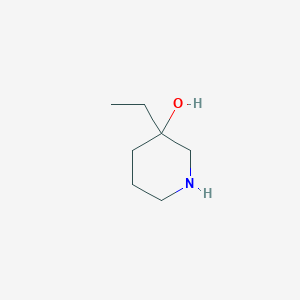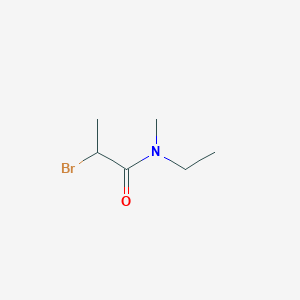![molecular formula C10H15BN2O3 B1520600 {6-[(2,2-Dimethylpropanoyl)amino]-3-pyridinyl}boronic acid CAS No. 1287752-89-9](/img/structure/B1520600.png)
{6-[(2,2-Dimethylpropanoyl)amino]-3-pyridinyl}boronic acid
Übersicht
Beschreibung
“{6-[(2,2-Dimethylpropanoyl)amino]-3-pyridinyl}boronic acid” is a chemical compound with the empirical formula C10H15BN2O3 . It is a boronic acid derivative, which are compounds containing a boronic acid or boronic ester group. These compounds have a variety of applications in organic chemistry .
Molecular Structure Analysis
The molecular structure of “{6-[(2,2-Dimethylpropanoyl)amino]-3-pyridinyl}boronic acid” consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, attached to a boronic acid group and an amino group that is further substituted with a 2,2-dimethylpropanoyl group .
Wissenschaftliche Forschungsanwendungen
Boronic Acids in Scientific Research
-
Scientific Field: Sensing Applications
- Boronic acids are increasingly utilized in diverse areas of research, including their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
- A fluorescent sensor combining boronic acid and pyrene was studied and used as a sensor for catechol and its amino-derivatives - dopamine, DOPA, and DOPAC .
-
Scientific Field: Chemical Biology and Supramolecular Chemistry
- Recently, reversible click reactions have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
- Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions among them .
- An excellent understanding of the chemical properties and biocompatibility of BA-based compounds has inspired the exploration of novel chemistries using boron to fuel emergent sciences .
-
Scientific Field: Peptide Engineering
- Boronic acid has been widely integrated with peptides with the goal of discovering peptide ligands with novel biological activities .
- This effort has led to broad applications .
- Peptides inherently feature the favorable properties of being easily synthesized, water-soluble, biocompatible, and typically non-toxic .
-
Scientific Field: Electrophoresis of Glycated Molecules
-
Scientific Field: Building Materials for Microparticles
-
Scientific Field: Controlled Release of Insulin
-
Scientific Field: Biological Labelling
- Boronic acids have been used for biological labelling .
- This involves the use of boronic acids to attach labels such as fluorescent dyes, enzymes, or radioactive isotopes to specific biological targets .
- This can be useful in a variety of research contexts, including the study of cellular processes, the identification of disease markers, and the development of new therapeutic strategies .
-
Scientific Field: Protein Manipulation and Modification
- Boronic acids have been used for protein manipulation and modification .
- This can involve the use of boronic acids to alter the structure or function of proteins, or to attach other molecules to proteins .
- These techniques can be used in a variety of research contexts, including the study of protein function, the development of new therapeutic strategies, and the production of bioengineered materials .
-
Scientific Field: Development of Therapeutics
- Boronic acids have been used in the development of therapeutics .
- This can involve the use of boronic acids as active pharmaceutical ingredients, or as part of drug delivery systems .
- Boronic acids have been used in the development of a variety of therapeutics, including anticancer drugs, antibiotics, and drugs for the treatment of diabetes .
Zukünftige Richtungen
The future directions for research on “{6-[(2,2-Dimethylpropanoyl)amino]-3-pyridinyl}boronic acid” could include further studies on its synthesis, reactions, and potential applications. Boronic acids and their derivatives are of interest in various fields of chemistry due to their reactivity and versatility .
Eigenschaften
IUPAC Name |
[6-(2,2-dimethylpropanoylamino)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O3/c1-10(2,3)9(14)13-8-5-4-7(6-12-8)11(15)16/h4-6,15-16H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNSJQDICLTXBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)NC(=O)C(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801163950 | |
| Record name | Boronic acid, B-[6-[(2,2-dimethyl-1-oxopropyl)amino]-3-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801163950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{6-[(2,2-Dimethylpropanoyl)amino]-3-pyridinyl}boronic acid | |
CAS RN |
1287752-89-9 | |
| Record name | Boronic acid, B-[6-[(2,2-dimethyl-1-oxopropyl)amino]-3-pyridinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1287752-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[6-[(2,2-dimethyl-1-oxopropyl)amino]-3-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801163950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



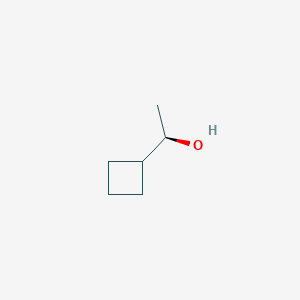
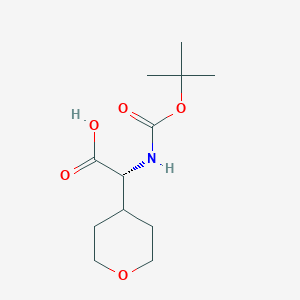
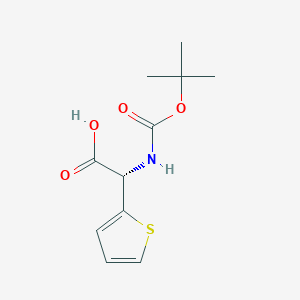
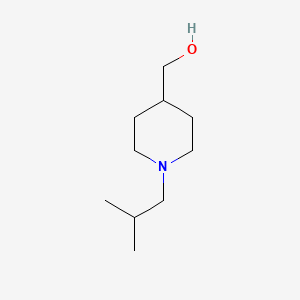
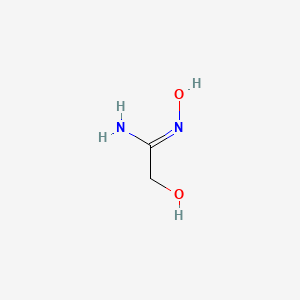

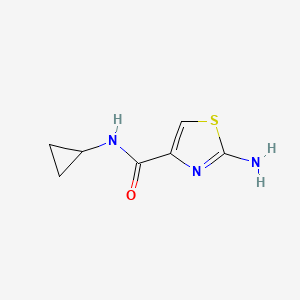
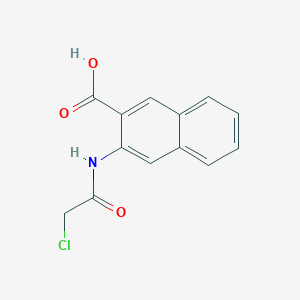

![Benzo[D]isoxazol-6-amine](/img/structure/B1520532.png)
